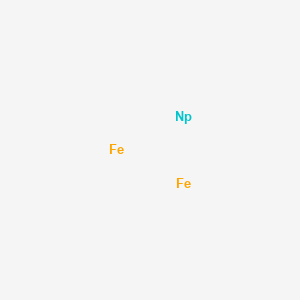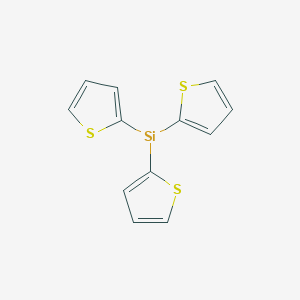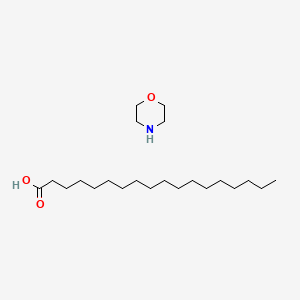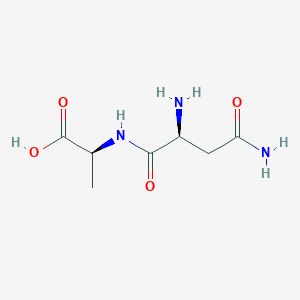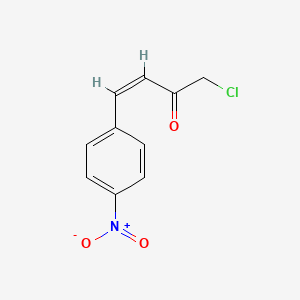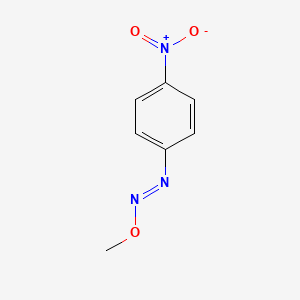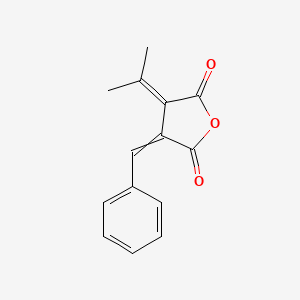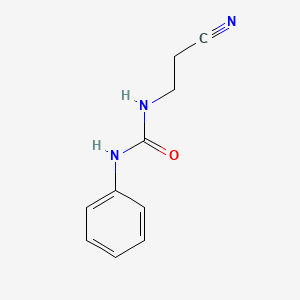
1-(2-Cyanoethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-3-phenylurea is an organic compound that features a cyanoethyl group and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)-3-phenylurea can be synthesized through the reaction of phenyl isocyanate with 2-cyanoethylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NCO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{CN} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_2\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyanoethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(2-Carboxyethyl)-3-phenylurea.
Reduction: 1-(2-Aminoethyl)-3-phenylurea.
Substitution: Various substituted ureas depending on the substituent introduced.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Cyanoethyl)-3-phenylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylurea moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
1-(2-Cyanoethyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Cyanoethyl)-3-ethylurea: Contains an ethyl group instead of a phenyl group.
1-(2-Cyanoethyl)-3-(4-methoxyphenyl)urea: Features a methoxy-substituted phenyl group.
Uniqueness: 1-(2-Cyanoethyl)-3-phenylurea is unique due to the presence of both a cyanoethyl group and a phenylurea moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
22193-20-0 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-3-phenylurea |
InChI |
InChI=1S/C10H11N3O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H2,12,13,14) |
Clé InChI |
OAEZUJCBJHUAQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


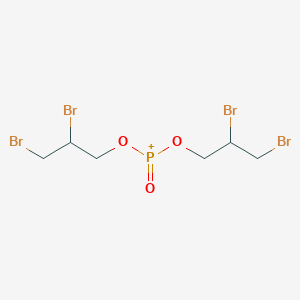
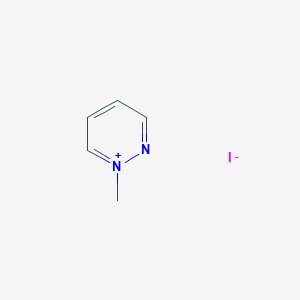
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
